Welcome to the BenchChem Online Store!
molecular formula C10H8F2O2 B8339060 1-(4-Acetyl-2,5-difluorophenyl)ethan-1-one

1-(4-Acetyl-2,5-difluorophenyl)ethan-1-one

Cat. No. B8339060
M. Wt: 198.17 g/mol
InChI Key: FSXQAGKSGXPCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06703425B2

Procedure details

1,4-dibromo-2,5-Difluorobenzene (2.5 g, 9.2 mmol), dichlorobis(triphenylphosphine) palladium (II) (0.645 g, 0.92 mmol), tributyl-(1-ethoxyvinyl)tin (10 g, 27.7 mmol), and THF (50 mL) were combined in a manner analogous to the procedure described in example 14 to provide the intermediate title compound, 1-(4-acetyl-2,5-difluorophenyl)ethan-1-one, (1.8 g, 100%) as a white crystal. Electron spray M.S. 197.9 (M*−H).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.645 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5](Br)=[CH:4][C:3]=1[F:10].C([Sn](CCCC)(CCCC)C([O:18][CH2:19][CH3:20])=C)CCC.C1C[O:32][CH2:31][CH2:30]1>>[C:31]([C:5]1[C:6]([F:8])=[CH:7][C:2]([C:19](=[O:18])[CH3:20])=[C:3]([F:10])[CH:4]=1)(=[O:32])[CH3:30]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)Br)F
Step Two
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.645 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1F)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.